molecular formula C13H15NO3 B1383082 Benzyl n-[(3-oxocyclobutyl)methyl]carbamate CAS No. 1869903-79-6

Benzyl n-[(3-oxocyclobutyl)methyl]carbamate

Cat. No.: B1383082
CAS No.: 1869903-79-6
M. Wt: 233.26 g/mol
InChI Key: KRXRYHCUUUMESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl n-[(3-oxocyclobutyl)methyl]carbamate is an organic compound with the molecular formula C13H15NO3 It is a derivative of carbamic acid and features a benzyl group attached to a carbamate moiety, which is further linked to a 3-oxocyclobutylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl n-[(3-oxocyclobutyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 3-oxocyclobutylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzyl n-[(3-oxocyclobutyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The benzyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison: Benzyl n-[(3-oxocyclobutyl)methyl]carbamate is unique due to the presence of both a benzyl group and a 3-oxocyclobutylmethyl group. This combination imparts distinct chemical and biological properties compared to other carbamate derivatives. For instance, the 3-oxocyclobutylmethyl group can introduce strain and reactivity that is not present in simpler carbamates .

Properties

IUPAC Name

benzyl N-[(3-oxocyclobutyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-6-11(7-12)8-14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXRYHCUUUMESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl n-[(3-oxocyclobutyl)methyl]carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzyl n-[(3-oxocyclobutyl)methyl]carbamate
Reactant of Route 3
Reactant of Route 3
Benzyl n-[(3-oxocyclobutyl)methyl]carbamate
Reactant of Route 4
Reactant of Route 4
Benzyl n-[(3-oxocyclobutyl)methyl]carbamate
Reactant of Route 5
Reactant of Route 5
Benzyl n-[(3-oxocyclobutyl)methyl]carbamate
Reactant of Route 6
Reactant of Route 6
Benzyl n-[(3-oxocyclobutyl)methyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.